molecular formula C22H21NO7 B11141711 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine

Cat. No.: B11141711
M. Wt: 411.4 g/mol
InChI Key: REDQCJGVSFJQFC-GOSISDBHSA-N
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Description

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine is a synthetic compound that combines the structural features of coumarin and tyrosine Coumarins are a class of benzopyrones known for their diverse biological activities, while tyrosine is an amino acid involved in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine typically involves the following steps:

    Synthesis of 7-methoxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Acetylation: The 7-methoxy-4-methylcoumarin is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.

    Coupling with D-tyrosine: The acetylated coumarin is coupled with D-tyrosine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 7-hydroxy-4-methylcoumarin derivatives.

    Reduction: Formation of alcohol derivatives of the coumarin and tyrosine moieties.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways involving tyrosine.

    Industrial Applications: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tyrosine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes involved in inflammation and cancer progression by binding to their active sites.

    Signal Transduction: It can modulate signaling pathways involving tyrosine phosphorylation, affecting cellular processes like growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A coumarin derivative with similar biological activities.

    N-acetyl-D-tyrosine: A tyrosine derivative with applications in metabolic studies.

    Coumarin-3-carboxylic acid: Another coumarin derivative with potential medicinal applications.

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C22H21NO7/c1-12-16-8-7-15(29-2)10-19(16)30-22(28)17(12)11-20(25)23-18(21(26)27)9-13-3-5-14(24)6-4-13/h3-8,10,18,24H,9,11H2,1-2H3,(H,23,25)(H,26,27)/t18-/m1/s1

InChI Key

REDQCJGVSFJQFC-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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